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Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxypyrimidine

Cat. No.: B117758 Get Quote

A Comprehensive Spectral Analysis of 2-Amino-4,6-dimethoxypyrimidine: A Comparative

Guide

This guide provides a detailed comparative analysis of the spectral data for 2-Amino-4,6-
dimethoxypyrimidine, a crucial intermediate in the synthesis of various biologically active

compounds. For a comprehensive understanding, its spectral characteristics are compared

with structurally related pyrimidine derivatives: 2-Amino-4,6-dimethylpyrimidine, 2-

Aminopyrimidine, and 4,6-Dimethoxypyrimidine. This document is intended for researchers,

scientists, and professionals in the field of drug development, offering a practical reference for

the identification and characterization of these compounds.

Data Presentation
The following sections summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of

protons in a molecule. The chemical shifts (δ) are indicative of the electronic shielding around

the nuclei.
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Compound Solvent Chemical Shift (δ) ppm

2-Amino-4,6-

dimethoxypyrimidine
CDCl₃

5.3 (s, 1H, Ar-H), 4.9 (br s, 2H,

-NH₂), 3.9 (s, 6H, -OCH₃)[1]

2-Amino-4,6-

dimethylpyrimidine
CDCl₃

6.2 (s, 1H, Ar-H), 4.8 (br s, 2H,

-NH₂), 2.2 (s, 6H, -CH₃)[2]

2-Aminopyrimidine -
8.3 (d, 2H), 6.6 (t, 1H), 5.1 (br

s, 2H)

4,6-Dimethoxypyrimidine -
8.4 (s, 1H), 5.8 (s, 1H), 3.9 (s,

6H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a

molecule.

Compound Solvent Chemical Shift (δ) ppm

2-Amino-4,6-

dimethoxypyrimidine
- 171.5, 162.0, 85.0, 54.0

2-Amino-4,6-

dimethylpyrimidine
CDCl₃ 167.9, 162.2, 107.8, 23.8[3]

2-Aminopyrimidine - 163.1, 158.5, 110.4

4,6-Dimethoxypyrimidine - 171.6, 158.0, 85.5, 54.2

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Compound Technique
Key Absorption Bands
(cm⁻¹)

2-Amino-4,6-

dimethoxypyrimidine
KBr Pellet

~3450, ~3300 (N-H stretch),

~2950 (C-H stretch), ~1640 (N-

H bend), ~1580 (C=N stretch),

~1200 (C-O stretch)

2-Amino-4,6-

dimethylpyrimidine
KBr Pellet

~3400, ~3300 (N-H stretch),

~2960 (C-H stretch), ~1650 (N-

H bend), ~1590 (C=N stretch)

[4]

2-Aminopyrimidine KBr Pellet

~3400, ~3300 (N-H stretch),

~3050 (C-H stretch), ~1650 (N-

H bend), ~1580 (C=N stretch)

[5]

4,6-Dimethoxypyrimidine -

~2980 (C-H stretch), ~1590

(C=N stretch), ~1210 (C-O

stretch)

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Compound Ionization Method [M]+ or [M+H]+ (m/z)

2-Amino-4,6-

dimethoxypyrimidine
Electron Ionization (EI) 155[6]

2-Amino-4,6-

dimethylpyrimidine
Electron Ionization (EI) 123[3][7]

2-Aminopyrimidine Electron Ionization (EI) 95[8]

4,6-Dimethoxypyrimidine Electron Ionization (EI) 140[9]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
Sample Preparation:

Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if

necessary.

Instrument Parameters (General):

Spectrometer: Bruker Avance 400 MHz (or equivalent)

Temperature: 298 K

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second

relaxation delay).

Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
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¹³C NMR Acquisition:

Use a standard pulse sequence for proton-decoupled ¹³C NMR.

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on

the sample concentration.

Employ an appropriate relaxation delay (e.g., 2 seconds).

Process the FID and phase the resulting spectrum.

Reference the spectrum using the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Material Preparation: Dry IR-grade potassium bromide (KBr) powder in an oven at ~110°C

for 2-3 hours to remove moisture and store it in a desiccator.[10][11]

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine

powder.[12]

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and grind the

sample and KBr together until a homogeneous mixture is obtained.[12]

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic

press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent

pellet.[11]

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

Spectrum Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) to cause ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

A mass spectrum is generated, showing the relative abundance of each ion.

Visualizations
The following diagrams illustrate the experimental workflows for the spectral analyses.
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NMR Spectroscopy Experimental Workflow
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FT-IR Spectroscopy (KBr Pellet) Workflow

Sample Preparation Data Acquisition Data Processing
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Mass Spectrometry (EI) Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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